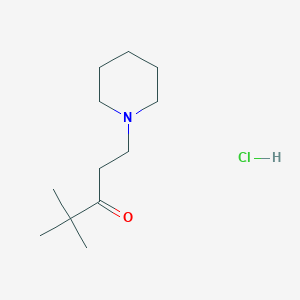
C12H24ClNO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Cardioprotective Effects
C1-esterase inhibitor (C1-INH), containing the molecular structure C12H24ClNO, has been explored for its cardioprotective effects. In a study, C1-INH administered before coronary reperfusion in a pig model demonstrated significant protection against myocardial injury. However, the study also noted that high doses could provoke detrimental effects, emphasizing the importance of dosage control (Horstick et al., 2001).
2. Enhancing Intestinal Drug Absorption
Research has also focused on the role of sodium caprate (C10), a medium chain fatty acid with a similar structure, in enhancing the absorption of drugs across intestinal epithelial cells. A study using Caco-2 monolayers found that non-toxic concentrations of C10 could improve the permeability of certain drugs, primarily via the paracellular pathway (Lindmark et al., 1998).
3. Use in Conservation
Cyclododecane (C12H24), closely related to this compound, has been utilized as a temporary consolidant for stone in conservation efforts. This study focused on its physical behavior and working properties when applied to various substrates, evaluating its sublimation and absence of detectable residues, which can be critical in conservation applications (Stein et al., 2000).
4. Anti-Inflammatory Potential
A novel compound, referred to as C12 in a study, has shown promise as an anti-inflammatory agent. This compound was effective in inhibiting the production of proinflammatory gene expression in mouse primary peritoneal macrophages. Its low toxicity and hydrosolubility suggest potential usefulness in treating inflammatory diseases (Wang et al., 2011).
5. Treatment of Acute Lung Injury
C1 inhibitor (INH) has been evaluated for its effects on oxygenation and lung histology in a rat model of acute respiratory distress syndrome (ARDS). The study found that administration of C1-INH might increase the clinical efficacy of certain treatments for ARDS, suggesting a potential therapeutic application in this context (Vangerow et al., 2001).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
Propiedades
IUPAC Name |
4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POABEHRAJDINTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


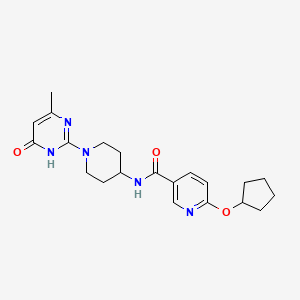
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

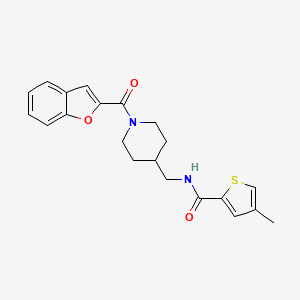
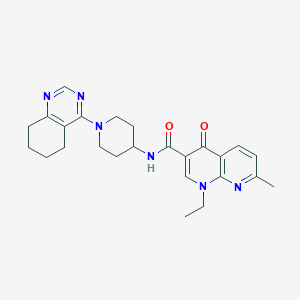
![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)
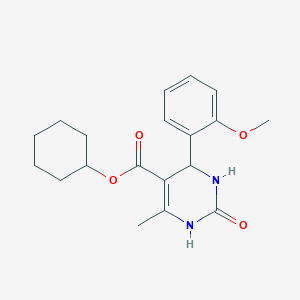
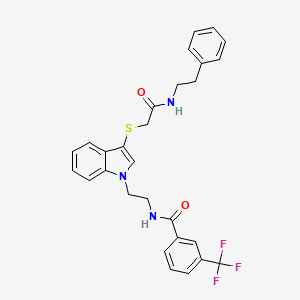
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)